1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one 1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 312742-12-4
VCID: VC6993317
InChI: InChI=1S/C20H14ClNO2/c21-16-7-5-13(6-8-16)20(24)22-10-9-19(23)17-11-14-3-1-2-4-15(14)12-18(17)22/h1-8,11-12H,9-10H2
SMILES: C1CN(C2=CC3=CC=CC=C3C=C2C1=O)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H14ClNO2
Molecular Weight: 335.79

1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one

CAS No.: 312742-12-4

Cat. No.: VC6993317

Molecular Formula: C20H14ClNO2

Molecular Weight: 335.79

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one - 312742-12-4

Specification

CAS No. 312742-12-4
Molecular Formula C20H14ClNO2
Molecular Weight 335.79
IUPAC Name 1-(4-chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one
Standard InChI InChI=1S/C20H14ClNO2/c21-16-7-5-13(6-8-16)20(24)22-10-9-19(23)17-11-14-3-1-2-4-15(14)12-18(17)22/h1-8,11-12H,9-10H2
Standard InChI Key CAGPERBEPLUXOK-UHFFFAOYSA-N
SMILES C1CN(C2=CC3=CC=CC=C3C=C2C1=O)C(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Effects

The benzo[g]quinolin-4-one core consists of a benzene ring fused to a partially hydrogenated quinoline system, creating a planar, conjugated framework. The 4-chlorobenzoyl group at the 1-position introduces a ketone functional group and a chlorine atom at the para position of the benzoyl ring. This substituent enhances the molecule’s electrophilicity and may influence its binding affinity to biological targets . The molecular formula, C₁₈H₁₃ClN₂O, corresponds to a molar mass of 314.76 g/mol. Key structural features include:

  • Hydrogenation Pattern: Partial saturation at the 2H,3H,4H positions reduces ring strain while maintaining aromaticity in the quinoline moiety.

  • Chlorine Substituent: The electron-withdrawing chlorine atom at the benzoyl ring’s para position directs electrophilic substitution reactions to the ortho and meta positions .

Spectroscopic Signatures

While experimental spectral data for this specific compound are unavailable, analogous benzoquinolines exhibit:

  • UV-Vis Absorption: Strong absorbance near 270–300 nm due to π→π* transitions in the conjugated system .

  • NMR Profiles: Distinct aromatic proton signals between δ 7.0–8.5 ppm and carbonyl carbon resonances near δ 190–200 ppm in ¹³C NMR .

Synthetic Methodologies and Reaction Pathways

Electrophilic Acylation Strategies

The 4-chlorobenzoyl group is typically introduced via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride acts as an electrophile. This reaction proceeds under Lewis acid catalysis (e.g., AlCl₃), targeting the electron-rich quinoline nitrogen’s adjacent position . Challenges include regioselectivity control and avoiding over-acylation.

Oxidative Cyclization Approaches

Recent advances in quinazolinone synthesis, such as H₂O₂-mediated oxidative cyclization of 2-aminobenzamides, offer insights into constructing related heterocycles . Although developed for quinazolinones, this method could be adapted for benzo[g]quinolin-4-one synthesis by:

  • Starting with 2-amino-4-chlorobenzamide precursors.

  • Employing dimethyl sulfoxide (DMSO) as a carbonyl source.

  • Utilizing H₂O₂ as a green oxidant to facilitate cyclization .

Table 1: Comparative Analysis of Synthetic Methods for Benzoquinoline Derivatives

MethodReactantsCatalyst/OxidantYield (%)Limitations
Friedel-Crafts4-Chlorobenzoyl chlorideAlCl₃45–60Regioselectivity issues
H₂O₂/DMSO cyclization2-AminobenzamidesH₂O₂50–70Requires high-temperature
Grignard additionQuinoline ketonesMg30–50Moisture-sensitive conditions

Biological Activities and Mechanistic Hypotheses

Anticancer Mechanisms

Structural analogues bearing chlorobenzoyl groups demonstrate kinase inhibition, particularly against EGFR and VEGFR . Molecular docking studies suggest the chlorine atom forms halogen bonds with kinase active sites, while the quinoline core π-stacks with aromatic residues .

Anti-Inflammatory Activity

Patent data reveals quinoline-indole hybrids as leukotriene biosynthesis inhibitors, reducing prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) levels . The target compound’s benzoyl group may similarly modulate arachidonic acid metabolism.

Structural Analogues and Functional Comparisons

Quinazolin-4(3H)-ones

These derivatives, synthesized via H₂O₂/DMSO methods, share the lactam functionality but lack the fused benzene ring . They exhibit moderate anticancer activity (IC₅₀: 10–50 μM) but lower metabolic stability compared to benzo[g]quinolin-4-one .

4-Chloroquinazolines

Featuring a chlorine at the 4-position, these compounds show enhanced kinase inhibition but reduced solubility due to decreased polarity .

Challenges and Future Research Directions

Synthetic Optimization

Current methods suffer from modest yields (30–70%) and harsh reaction conditions. Flow chemistry approaches could improve scalability, while enzymatic catalysis may enhance regioselectivity.

Pharmacological Profiling

In vitro studies are needed to:

  • Quantify binding affinities for cancer-related kinases.

  • Assess cytotoxicity across cell lines (e.g., MCF-7, A549).

  • Evaluate pharmacokinetic properties, including CYP450 interactions.

Computational Modeling

Density functional theory (DFT) calculations could optimize the molecule’s electrostatic potential surface for target engagement, while molecular dynamics simulations may predict blood-brain barrier permeability.

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